Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate

Description

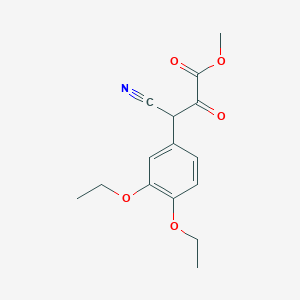

Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate (CAS 946384-49-2) is an oxopropanoate ester derivative with a molecular formula of C₁₅H₁₇NO₅ and a molecular weight of 291.3 g/mol . Its structure features:

- A 3,4-diethoxyphenyl group (electron-donating substituents).

- A cyano (-CN) group at position 3 (strong electron-withdrawing effect).

- A methyl ester at position 2.

This compound is likely utilized as a synthetic intermediate for pharmaceuticals or agrochemicals, given the prevalence of ethoxy and cyano groups in bioactive molecules.

Properties

IUPAC Name |

methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-4-20-12-7-6-10(8-13(12)21-5-2)11(9-16)14(17)15(18)19-3/h6-8,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROUHNMTUIUODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C#N)C(=O)C(=O)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate typically involves the reaction of 3,4-diethoxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate has been studied for its potential as a pharmaceutical compound. It is primarily recognized for its role as a precursor in the synthesis of bioactive molecules. The compound's structure allows it to participate in various chemical reactions, leading to the formation of derivatives that may exhibit therapeutic properties.

Kinase Inhibition

Research indicates that derivatives of this compound may act as kinase inhibitors, which are crucial in the treatment of proliferative diseases such as cancer. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often linked to various malignancies. The ability of this compound to inhibit specific kinases could make it a valuable candidate in drug development aimed at targeting these pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Compounds that modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The presence of the cyano group and the diethoxyphenyl moiety suggests potential interactions with biological targets involved in inflammation .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound may find applications in agrochemicals. Its structural features can be leveraged to develop new herbicides or pesticides.

Herbicide Development

The compound's ability to interfere with plant growth mechanisms could be exploited to create selective herbicides. By modifying its structure, researchers can enhance its efficacy against specific weed species while minimizing harm to crops .

Chemical Intermediate

This compound serves as a valuable chemical intermediate in organic synthesis. Its reactivity allows it to be transformed into various derivatives that can be utilized in different chemical processes.

Synthesis of Bioactive Molecules

The compound can be used as a building block for synthesizing more complex organic structures, particularly those with biological activity. This makes it an essential component in the development of new drugs and therapeutic agents .

Case Studies and Research Findings

To illustrate the applications of this compound further, several case studies highlight its utility:

Mechanism of Action

The mechanism of action of Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The diethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. In contrast, the nitro group in Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate (CAS 106724-63-4) deactivates the ring, making it less reactive toward electrophilic substitution . The cyano group in the target compound may facilitate nucleophilic attacks (e.g., in cyclization reactions), whereas analogs like Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate lack such functionality .

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., CAS 106724-63-4) generally exhibit slower hydrolysis rates than methyl esters, affecting drug bioavailability .

Biological Activity

Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate (CAS Number: 946384-49-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties, antioxidant effects, and other pharmacological effects, supported by case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO5 |

| Molecular Weight | 291.30 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro tests demonstrated its efficacy against various cancer cell lines, including:

- HCT-116 (Colorectal carcinoma) : The compound showed notable cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- HEP2 (Epidermoid carcinoma) : Similar results were observed, reinforcing its potential as an anticancer agent.

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells. The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging assays. The results suggest that this compound may help mitigate oxidative damage in biological systems .

Other Biological Activities

In addition to its anticancer and antioxidant properties, this compound has been investigated for several other biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.

- Antibacterial Properties : The compound has shown activity against certain pathogenic bacteria, indicating potential use as an antibacterial agent .

Case Studies and Research Findings

- Study on Anticancer Activity : A study conducted on various derivatives of similar compounds highlighted the structure-activity relationship (SAR) that enhances anticancer efficacy. This compound was among the most potent derivatives tested against multiple cancer cell lines.

- Antioxidant Activity Research : In a comparative study of various compounds for antioxidant capacity, this compound exhibited superior radical scavenging ability compared to standard antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a related 3,4-diethoxyphenyl-containing acrylate derivative was synthesized by reacting (E)-3-(3,4-diethoxyphenyl)acrylic acid with thionyl chloride in dichloromethane, followed by esterification with methanol. Solvent choice (e.g., dichloromethane for anhydrous conditions) and temperature control (room temperature for slow crystallization) are critical for yield optimization. Crystal growth is achieved by slow evaporation in ethyl acetate/hexane mixtures .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure using SHELXL (SHELX suite) for refinement, particularly for analyzing substituent orientation (e.g., diethoxyphenyl and cyano groups). Hydrogen atoms are typically placed in calculated positions and refined isotropically .

- NMR spectroscopy : Use and NMR to confirm substituent positions. For example, the 3,4-diethoxyphenyl group can be identified via aromatic proton splitting patterns and methoxy/ethoxy group signals.

- Mass spectrometry : Confirm molecular weight and fragmentation patterns, especially the cyano group’s stability under ionization.

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., hydrogen bonding networks or unit cell parameters) be resolved during structure refinement?

- Methodological Answer : Use high-resolution X-ray data and iterative refinement in SHELXL. For hydrogen bonding ambiguities, validate interactions (e.g., C–H···O) using distance-angle criteria and electron density maps. Discrepancies in unit cell parameters may arise from solvent inclusion (e.g., ethanol disolvate in asymmetric units), which requires modeling solvent occupancy .

Q. What computational methods are suitable for predicting the reactivity of the cyano and diethoxyphenyl substituents in further derivatization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The cyano group’s electron-withdrawing effect may direct reactivity toward the α-keto ester moiety.

- Molecular docking : If targeting biological activity, model interactions with enzymes (e.g., hydrolases) using crystallographic coordinates from related phenylpyruvate derivatives .

Q. How do substituents (e.g., ethoxy vs. methoxy groups) influence the compound’s metabolic stability or degradation pathways?

- Methodological Answer : Compare metabolic products using in vitro assays (e.g., liver microsomes). The 3,4-diethoxy group may slow oxidative metabolism relative to methoxy analogues due to steric hindrance. LC-MS/MS can track metabolites like 3,4-dihydroxyphenylpyruvate, a known biomarker for phenylpyruvic acid derivatives .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer :

- Chiral chromatography : Separate enantiomers using cellulose-based columns.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cyanation steps.

- Crystallization-induced resolution : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid).

Data Contradictions and Resolution

- Synthesis Yield Variability : Discrepancies in yields may arise from solvent purity (e.g., anhydrous vs. hydrated conditions). Use Karl Fischer titration to monitor solvent water content .

- Crystallographic vs. Spectroscopic Data : If NMR suggests a different conformation than X-ray data, consider dynamic effects in solution (e.g., rotameric equilibria) and perform variable-temperature NMR studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.